Norendoxifen

Catalog No.
S11190049
CAS No.
1308808-22-1
M.F
C24H25NO2
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norendoxifen

CAS Number

1308808-22-1

Product Name

Norendoxifen

IUPAC Name

4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23-

InChI Key

YCQBLTPGQSYLHD-VHXPQNKSSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3

Description

Norendoxifen is a stilbenoid.

Norendoxifen is a synthetic compound derived from tamoxifen, primarily recognized for its role as a potent inhibitor of aromatase, an enzyme critical in estrogen biosynthesis. Its chemical formula is C24H25NO2C_{24}H_{25}NO_{2} and it exists in multiple isomeric forms, notably the E and Z isomers, which exhibit distinct solubility and biological activities . The compound has garnered attention due to its dual action: inhibiting aromatase while also binding to estrogen receptors, making it a potential candidate for breast cancer treatment.

  • McMurry Coupling Reaction: This reaction involves the coupling of 4,4′-dihydroxybenzophenone with propiophenone to form a diphenol intermediate.
  • Alkylation: The diphenol undergoes monoalkylation with 2-iodoacetamide in the presence of potassium carbonate to yield an amide.
  • Reduction: The final step involves reducing the amide using lithium aluminum hydride, resulting in norendoxifen as a mixture of its E and Z isomers .

The formation of these isomers can lead to variations in biological activity, particularly in their interaction with cytochrome P450 enzymes involved in drug metabolism .

Norendoxifen exhibits significant biological activity as an aromatase inhibitor, with a reported inhibition constant (Ki) of 35 nM, indicating its potency . It functions by binding to the active site of aromatase, disrupting estrogen synthesis which is crucial for the growth of certain breast cancers. Additionally, norendoxifen's ability to bind to estrogen receptors may further contribute to its therapeutic effects by modulating estrogen signaling pathways . The compound has shown promise in preclinical studies as an effective treatment for hormone-dependent tumors.

The synthesis of norendoxifen has been optimized through various methodologies:

  • Synthesis of Isomers: Both E-norendoxifen and Z-norendoxifen can be synthesized selectively by controlling reaction conditions during the alkylation step. For instance, trituration with methanol can preferentially dissolve one isomer over the other, allowing for purification .
  • Short Synthetic Pathways: Recent studies have emphasized efficient synthetic routes that minimize steps and maximize yields, achieving high purity levels for both isomers .

Norendoxifen's primary application lies in oncology, particularly in the treatment of estrogen receptor-positive breast cancer. Its dual mechanism—aromatase inhibition and estrogen receptor modulation—positions it as a valuable therapeutic agent. Furthermore, ongoing research explores its potential use in combination therapies to enhance efficacy and overcome resistance mechanisms seen in traditional treatments .

Studies have investigated the interactions between norendoxifen and various biological targets:

  • Cytochrome P450 Enzymes: Norendoxifen formation from endoxifen predominantly involves CYP3A5 and CYP2D6 enzymes, which play significant roles in drug metabolism .
  • Binding Studies: Molecular dynamics simulations have been employed to understand how norendoxifen interacts at the enzyme interface, providing insights into its competitive inhibition profile against aromatase .

Several compounds share structural similarities with norendoxifen. Here are some notable examples:

CompoundChemical StructureAromatase InhibitionEstrogen Receptor Binding
TamoxifenC26H29NOModerate (Ki ~ 100 nM)Yes
EndoxifenC24H25NOModerate (Ki ~ 50 nM)Yes
4-HydroxytamoxifenC24H27NO2High (Ki ~ 530 nM)Yes
RaloxifeneC26H27NO3LowYes

Uniqueness of Norendoxifen: Unlike its analogs, norendoxifen exhibits a more potent inhibitory action on aromatase while maintaining effective estrogen receptor binding capabilities. This dual functionality enhances its therapeutic potential compared to other similar compounds like tamoxifen and endoxifen, which may not exhibit such a strong dual action against both targets .

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

359.188529040 g/mol

Monoisotopic Mass

359.188529040 g/mol

Heavy Atom Count

27

UNII

51GJD354B5

Wikipedia

Norendoxifen

Dates

Modify: 2024-08-08

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